3-(Propan-2-yl)-1,2-oxazol-5(2H)-one
Description
3-(Propan-2-yl)-1,2-oxazol-5(2H)-one is a heterocyclic compound featuring a five-membered oxazolone ring substituted with an isopropyl group at position 2. Oxazolones are lactone derivatives of oxazoles, characterized by a ring structure containing both oxygen and nitrogen atoms. This compound’s structure (C₆H₉NO₂) includes a ketone group at position 5 and a propan-2-yl substituent, which influences its physicochemical properties and reactivity.
Properties
CAS No. |
29871-84-9 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
3-propan-2-yl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C6H9NO2/c1-4(2)5-3-6(8)9-7-5/h3-4,7H,1-2H3 |
InChI Key |
PESMREVKWHMYGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=O)ON1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-oxo-4-methylpentanenitrile with hydroxylamine hydrochloride in the presence of sodium hydroxide. The reaction is carried out in water at temperatures ranging from 0 to 50°C for approximately 2.5 hours. The resulting product is then extracted and purified to obtain the desired isoxazole compound .
Industrial Production Methods: Industrial production of 3-Isopropylisoxazol-5(2H)-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Isopropylisoxazol-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Isopropylisoxazol-5(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 3-Isopropylisoxazol-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its unique structure allows it to bind to active sites of enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Oxazolones
| Compound | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Flash Point (°C) | Applications |
|---|---|---|---|---|---|
| 3-(Propan-2-yl)-1,2-oxazol-5(2H)-one | C₆H₉NO₂ | Data not found | Data not found | Data not found | Synthetic intermediate |
| 4-Isopropyl-3-methyl-1,2-oxazol-5(2H)-one | C₇H₁₁NO₂ | 178.72 | 1.056 | 61.888 | Catalysis, materials |
| 3-Phenyl-1,2-oxazol-5(2H)-one | C₉H₇NO₂ | Data not found | Data not found | Data not found | Drug precursors |
Biological Activity
3-(Propan-2-yl)-1,2-oxazol-5(2H)-one, also known as 5-methyl-4-(propan-2-yl)-1,2-oxazol-3(2H)-one, is an organic compound characterized by its oxazolone structure. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The chemical formula for 3-(propan-2-yl)-1,2-oxazol-5(2H)-one is , with a molecular weight of approximately 141.17 g/mol. The oxazolone structure contributes to its reactivity and interaction with various biological targets.
Antimicrobial Activity
Research indicates that 3-(propan-2-yl)-1,2-oxazol-5(2H)-one exhibits notable antimicrobial properties. In studies evaluating its efficacy against various pathogens, it demonstrated significant activity against Gram-positive bacteria such as Enterococcus faecium and Staphylococcus aureus. The mechanism of action appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.
| Pathogen | Activity | Reference |
|---|---|---|
| Enterococcus faecium | Moderate Inhibition | |
| Staphylococcus aureus | Significant Activity | |
| Escherichia coli | Low Activity |
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory properties. It has shown potential in reducing inflammation markers in vitro, suggesting a possible application in treating inflammatory diseases.
Case Study:
A study investigated the effects of 3-(propan-2-yl)-1,2-oxazol-5(2H)-one on human monocytes stimulated with lipopolysaccharides (LPS). The results indicated a reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha, highlighting its potential as an anti-inflammatory agent.
Anticancer Potential
Preliminary studies suggest that 3-(propan-2-yl)-1,2-oxazol-5(2H)-one may possess anticancer properties. In vitro tests have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and melanoma (SK-MEL-2).
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| MCF-7 | 0.65 | Induces apoptosis |
| SK-MEL-2 | 1.20 | Induces apoptosis |
The exact mechanism by which 3-(propan-2-yl)-1,2-oxazol-5(2H)-one exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes and receptors involved in inflammation and cell proliferation pathways. Further studies utilizing molecular docking techniques are necessary to elucidate these interactions fully.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
